

Spectroscopic Profile of Isopropyl 4oxopentanoate: A Technical Guide

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Compound of Interest		
Compound Name:	Isopropyl 4-oxopentanoate	
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This technical guide provides a comprehensive overview of the spectroscopic data for **isopropyl 4-oxopentanoate** (CAS No. 21884-26-4), a key intermediate in organic synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are essential for the unequivocal identification and characterization of this compound, serving as a vital resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Spectroscopic Data Summary

The following sections detail the characteristic spectroscopic data for **isopropyl 4-oxopentanoate**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for **Isopropyl 4-oxopentanoate**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.98	Heptet	1H	CH-(CH ₃) ₂
~2.70	Triplet	2H	-CH ₂ -C=O
~2.50	Triplet	2H	-O-C(=O)-CH ₂ -
2.18	Singlet	3H	CH ₃ -C=O
1.21	Doublet	6H	CH-(CH ₃) ₂

Data obtained in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for **Isopropyl 4-oxopentanoate**[1]

Chemical Shift (δ) ppm	Assignment
~206.78	Ketone Carbonyl (C=O)
~172.23	Ester Carbonyl (C=O)
~67.5	Isopropyl CH
~37.9	-CH ₂ -C=O
~29.8	CH ₃ -C=O
~27.8	-O-C(=O)-CH ₂ -
~21.8	Isopropyl CH₃

Data obtained in CDCl3.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for Isopropyl 4-oxopentanoate



Wavenumber (cm ⁻¹)	Description	Functional Group
~2980	C-H Stretch (sp³)	Alkane
~1735	C=O Stretch	Ester
~1715	C=O Stretch	Ketone
~1180	C-O Stretch	Ester

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for Isopropyl 4-oxopentanoate

m/z	Relative Intensity (%)	Assignment
158	[M] ⁺	Molecular Ion
101	~14	[M - C ₃ H ₅ O] ⁺
99	~70	[M - C ₃ H ₇ O] ⁺
43	100	[CH₃CO]+

Data obtained by Electron Ionization (EI) Mass Spectrometry.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

• Sample Preparation: A sample of **isopropyl 4-oxopentanoate** (~10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.



- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 8-16) are averaged to ensure a good signal-to-noise ratio.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm is used, with a relaxation delay of 2-5 seconds. A larger number of scans (typically 128-1024) are required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: As **isopropyl 4-oxopentanoate** is a liquid at room temperature, a neat spectrum is obtained by placing a small drop of the sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates, forming a thin liquid film.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is collected over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

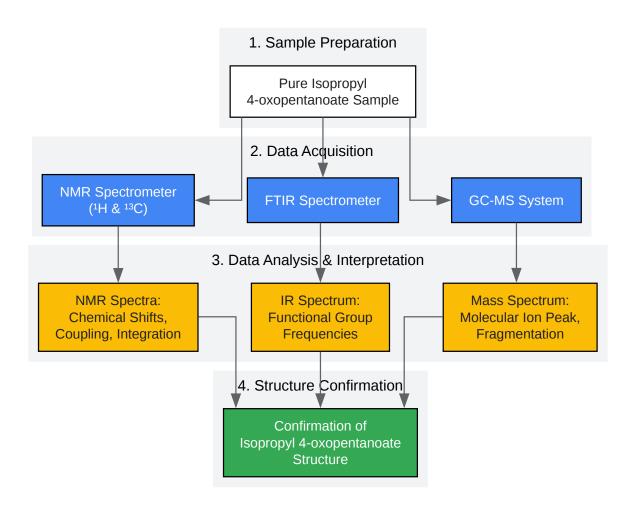
- Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source is used.



- GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation from any impurities.
- MS Conditions: The separated compound enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-300 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of an organic compound like **isopropyl 4-oxopentanoate** using the spectroscopic methods described.



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A logical workflow for the spectroscopic characterization of a chemical compound.

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References

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- 2. Isopropyl levulinate | C8H14O3 | CID 89084 PubChem [pubchem.ncbi.nlm.nih.gov]
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